5-(4-Ethoxycarbonylphenyl)-3-trifluoromethoxyphenol
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Overview
Description
5-(4-Ethoxycarbonylphenyl)-3-trifluoromethoxyphenol is an organic compound characterized by the presence of an ethoxycarbonyl group attached to a phenyl ring, and a trifluoromethoxy group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Ethoxycarbonylphenyl)-3-trifluoromethoxyphenol typically involves the following steps:
Formation of the Ethoxycarbonylphenyl Intermediate: This step involves the reaction of 4-bromobenzoic acid with ethanol in the presence of a catalyst to form ethyl 4-bromobenzoate.
Introduction of the Trifluoromethoxy Group: The ethyl 4-bromobenzoate is then reacted with a trifluoromethoxy reagent, such as trifluoromethoxybenzene, under specific conditions to introduce the trifluoromethoxy group.
Final Coupling Reaction: The intermediate product is then coupled with phenol under suitable conditions to form the final compound, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(4-Ethoxycarbonylphenyl)-3-trifluoromethoxyphenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The ethoxycarbonyl group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted phenol derivatives.
Scientific Research Applications
5-(4-Ethoxycarbonylphenyl)-3-trifluoromethoxyphenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-Ethoxycarbonylphenyl)-3-trifluoromethoxyphenol involves its interaction with specific molecular targets and pathways. The compound’s phenol group can form hydrogen bonds with biological molecules, while the trifluoromethoxy group can enhance its lipophilicity and membrane permeability. These interactions can lead to various biological effects, including enzyme inhibition and disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)phenol: Similar structure but lacks the ethoxycarbonyl group.
3-(Trifluoromethoxy)phenol: Similar structure but lacks the ethoxycarbonyl group.
Ethyl 4-hydroxybenzoate: Similar structure but lacks the trifluoromethoxy group.
Uniqueness
5-(4-Ethoxycarbonylphenyl)-3-trifluoromethoxyphenol is unique due to the presence of both the ethoxycarbonyl and trifluoromethoxy groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
ethyl 4-[3-hydroxy-5-(trifluoromethoxy)phenyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3O4/c1-2-22-15(21)11-5-3-10(4-6-11)12-7-13(20)9-14(8-12)23-16(17,18)19/h3-9,20H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNHQPYMXVPTXEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)OC(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90686711 |
Source
|
Record name | Ethyl 3'-hydroxy-5'-(trifluoromethoxy)[1,1'-biphenyl]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90686711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261979-35-4 |
Source
|
Record name | Ethyl 3'-hydroxy-5'-(trifluoromethoxy)[1,1'-biphenyl]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90686711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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